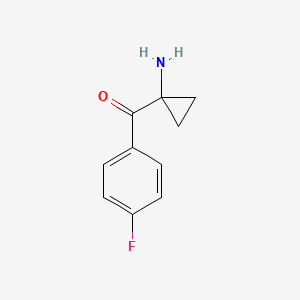

1-(4-Fluorobenzoyl)cyclopropan-1-amine

Description

Overview of Cyclopropylamine (B47189) Chemistry in Contemporary Organic Synthesis

Cyclopropylamines are a class of organic compounds characterized by a cyclopropane (B1198618) ring attached to an amino group. This structural feature imparts a high degree of ring strain and unique electronic properties, making them valuable intermediates in a variety of chemical transformations. longdom.org The strained three-membered ring, with bond angles compressed to approximately 60°, significantly enhances the reactivity of the molecule. longdom.org

In organic synthesis, cyclopropylamines serve as crucial building blocks for a range of more complex molecules. acs.org Their utility is demonstrated in their application in the production of pharmaceuticals, agrochemicals, and materials. longdom.org For instance, in agriculture, derivatives of cyclopropylamine are used in formulating herbicides, fungicides, and insecticides. longdom.org The rigid conformation of the cyclopropane ring can lead to enhanced binding affinity and metabolic stability in biologically active compounds.

The synthesis of cyclopropylamines can be achieved through several methods, including:

Reductive amination: Cyclopropanecarboxaldehyde or cyclopropanone (B1606653) can undergo reductive amination with ammonia (B1221849) or primary amines. longdom.org

From cyclopropane halides: Halogenated cyclopropanes can react with ammonia or amines to yield cyclopropylamine. longdom.org

Modified Hofmann reaction: Cyclopropanecarboxamide can be converted to cyclopropylamine via the Hofmann reaction. google.com

Titanium(II)-mediated coupling: A modern approach involves the coupling of alkanenitriles with Grignard reagents, facilitated by a Ti(II) species and a Lewis acid. organic-chemistry.org

These synthetic routes highlight the versatility and importance of the cyclopropylamine scaffold in accessing a diverse array of chemical structures.

The Role of Fluorobenzoyl Moieties in Modulating Chemical and Biological Properties

The incorporation of a fluorobenzoyl group into a molecule can profoundly influence its chemical and biological properties. Fluorine is the most electronegative element, and its introduction into an organic molecule can lead to significant changes in:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the half-life of a drug. nih.gov

Binding Affinity: Fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing the binding affinity of a molecule to its biological target. nih.govmdpi.com

Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can affect its ability to cross cell membranes. nih.gov

pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions. nih.gov

The fluorobenzoyl moiety, specifically, combines the electronic effects of fluorine with the structural features of a benzoyl group. This combination has been explored in various medicinal chemistry programs to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. mdpi.com The position of the fluorine atom on the benzene (B151609) ring is also critical, as it can lead to different electronic and steric effects.

Fundamental Research Questions and Challenges Associated with the 1-(4-Fluorobenzoyl)cyclopropan-1-amine Structure

The unique structure of this compound presents several fundamental research questions and synthetic challenges.

Key Research Questions:

Conformational Analysis: Understanding the preferred three-dimensional arrangement of the cyclopropylamine and fluorobenzoyl groups is crucial for predicting its interaction with biological targets. The rigidity of the cyclopropane ring, coupled with the potential for rotation around the amide bond, leads to a complex conformational landscape.

Structure-Activity Relationships (SAR): Systematic modifications of the this compound scaffold are necessary to elucidate the key structural features responsible for any observed biological activity. This includes exploring the effects of altering the substitution pattern on the phenyl ring and modifying the cyclopropylamine core.

Mechanism of Action: If the compound exhibits biological activity, a primary research goal is to identify its molecular target and elucidate the mechanism by which it exerts its effects.

Synthetic Challenges:

Stereoselective Synthesis: The development of synthetic methods to produce enantiomerically pure forms of this compound and its derivatives is a significant challenge. Chiral cyclopropylamines are valuable as resolving agents and as building blocks for stereospecific pharmaceuticals. researchgate.net

Functional Group Compatibility: The synthesis of this molecule requires careful consideration of the compatibility of the reagents and reaction conditions with the amine and amide functionalities, as well as the fluorinated aromatic ring.

Scale-up and Process Optimization: Developing a robust and scalable synthesis is essential for the practical application of this compound in further research and development. This involves optimizing reaction conditions, minimizing waste, and ensuring the safety and efficiency of the process.

The investigation of these research questions and the overcoming of these synthetic hurdles are central to unlocking the full potential of the this compound scaffold in medicinal chemistry and organic synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C10H10FNO |

|---|---|

Molecular Weight |

179.19 g/mol |

IUPAC Name |

(1-aminocyclopropyl)-(4-fluorophenyl)methanone |

InChI |

InChI=1S/C10H10FNO/c11-8-3-1-7(2-4-8)9(13)10(12)5-6-10/h1-4H,5-6,12H2 |

InChI Key |

ITQVHZVUOXTRNV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C(=O)C2=CC=C(C=C2)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Fluorobenzoyl Cyclopropan 1 Amine and Its Analogues

Retrosynthetic Analysis and Key Intermediate Identification

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. umi.ac.idresearchgate.net For 1-(4-Fluorobenzoyl)cyclopropan-1-amine, the most logical disconnection is at the amide bond, as this bond is reliably formed through well-established acylation reactions. This primary disconnection reveals two key synthons: a 1-aminocyclopropane cation and a 4-fluorobenzoyl anion.

| Target Molecule | Key Disconnection | Synthons | Key Intermediates |

| This compound | Amide C-N bond | 1-Aminocyclopropane cation, 4-Fluorobenzoyl anion | 1-Aminocyclopropane, 4-Fluorobenzoyl chloride (or 4-Fluorobenzoic acid) |

Classical and Modern Approaches to Cyclopropanamine Core Synthesis

The construction of the cyclopropanamine core is a pivotal step in the synthesis of the target molecule. Various methods have been developed to create this strained ring system containing a nitrogen functionality.

Cyclopropanation Reactions Incorporating Nitrogen Functionality

Direct cyclopropanation methods that incorporate a nitrogen-containing group are highly sought after. One common approach involves the reaction of an activated alkene with a carbene or carbenoid species. For instance, the cyclopropanation of an N-vinyl phthalimide (B116566) or a similar nitrogen-protected alkene with a dihalocarbene, followed by reduction, can yield the desired cyclopropylamine (B47189). The use of difluorocarbene for the synthesis of gem-difluorocyclopropane derivatives is a well-established method, highlighting the utility of carbene chemistry in forming cyclopropane (B1198618) rings. beilstein-journals.org

Another strategy involves the Simmons-Smith cyclopropanation of an enamine or a related nitrogen-containing olefin. This reaction, which typically uses diiodomethane (B129776) and a zinc-copper couple, can be challenging due to the reactivity of the nitrogen-containing starting material.

Ring-Closing Reactions for Cyclopropane Amine Formation

Intramolecular ring-closing reactions provide a powerful alternative for constructing the cyclopropane ring. A common precursor for such reactions is a γ-haloamine or a related derivative. For example, the treatment of a 3-halo-1-aminopropane derivative with a base can induce an intramolecular nucleophilic substitution to form the cyclopropane ring.

A notable method involves the α-alkylation of a substituted acetonitrile (B52724) with a 1,2-dihaloethane. For example, the reaction of 2-phenylacetonitrile (B1602554) with 1,2-dibromoethane (B42909) in the presence of a base and a phase-transfer catalyst can yield a 1-phenylcyclopropanecarbonitrile. nih.gov This nitrile can then be converted to the corresponding amine through reduction.

Derivatization of Pre-formed Cyclopropylamines

In some synthetic routes, a pre-formed cyclopropane ring bearing a different functional group is converted to the amine. For instance, a cyclopropanecarboxylic acid can be subjected to a Curtius, Hofmann, or Schmidt rearrangement to yield the corresponding cyclopropylamine. These rearrangements involve the conversion of a carboxylic acid or its derivative into an isocyanate intermediate, which is then hydrolyzed to the amine.

For example, 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid can be synthesized from cyclopropane-1,1-dicarboxylic acid and 4-fluoroaniline. chemicalbook.com This intermediate could potentially undergo further transformations to yield the desired amine.

Strategies for Introducing the 4-Fluorobenzoyl Moiety

Once the 1-aminocyclopropane core is obtained, the final step is the introduction of the 4-fluorobenzoyl group. This is typically achieved through standard acylation or amide bond formation techniques.

Acylation and Amide Bond Formation Methodologies

The most direct method for forming the amide bond is the reaction of 1-aminocyclopropane with 4-fluorobenzoyl chloride . This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. bath.ac.uk The reaction is often performed in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at reduced temperatures to control the reaction rate and minimize side reactions. A study on the synthesis of amides in the green solvent Cyrene™ demonstrated the successful reaction of 4-fluorobenzoyl chloride with various amines in the presence of triethylamine to afford the desired amides in good yields. bath.ac.uk

Alternatively, 4-fluorobenzoic acid can be coupled with 1-aminocyclopropane using a variety of peptide coupling reagents. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or newer reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov These methods are often preferred when the starting materials are sensitive or when milder reaction conditions are required.

| Acylating Agent | Coupling Reagent/Base | Typical Solvent | Key Features |

| 4-Fluorobenzoyl chloride | Triethylamine, Pyridine | Dichloromethane, THF | High reactivity, readily available starting material. bath.ac.uk |

| 4-Fluorobenzoic acid | DCC, EDC, HATU | Dichloromethane, DMF | Milder conditions, suitable for sensitive substrates. nih.gov |

Late-Stage Functionalization of Cyclopropanamine Precursors

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the introduction of chemical groups into complex molecules at the final stages of a synthesis. This approach can accelerate the generation of diverse analogues for structure-activity relationship studies without the need for lengthy de novo synthesis for each new compound.

In the context of this compound, LSF would typically involve the acylation of a pre-formed 1-aminocyclopropane precursor. The core cyclopropanamine can be synthesized through various established methods, and the final functionalization step would be the coupling with an activated form of 4-fluorobenzoic acid.

Common methods for this amide bond formation include:

Reaction with Acyl Chlorides: 1-Aminocyclopropane can be reacted with 4-fluorobenzoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct. This is a robust and widely used method for amide synthesis.

Peptide Coupling Reagents: Standard peptide coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed to facilitate the reaction between 1-aminocyclopropane and 4-fluorobenzoic acid. This method is known for its high efficiency and mild reaction conditions, which are compatible with a wide range of functional groups.

The LSF approach provides significant flexibility, allowing chemists to readily access a library of analogues by simply varying the acylating agent in the final step.

Stereoselective Synthesis of Enantiopure and Diastereopure this compound

The creation of cyclopropanes with specific stereochemistry is crucial, as different stereoisomers of a drug can have vastly different biological activities. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. For molecules like this compound, which contains a stereocenter at the C1 position of the cyclopropane ring, controlling this stereochemistry is paramount.

A classic and reliable strategy for asymmetric synthesis involves the use of a chiral auxiliary. This method involves temporarily attaching an enantiomerically pure molecule (the auxiliary) to the substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved, yielding the desired enantiopure product.

For the synthesis of an enantiopure cyclopropanamine precursor, a chiral auxiliary could be incorporated into the alkene substrate prior to the cyclopropanation reaction. For instance, auxiliaries derived from natural products like amino acids or carbohydrates are commonly used. Evans oxazolidinones are a well-known class of auxiliaries that can be used to direct alkylation and aldol (B89426) reactions. A similar strategy could be adapted where an auxiliary directs a diastereoselective cyclopropanation.

A potential sequence could be:

Attachment of a chiral auxiliary (e.g., a pseudoephedrine or Evans oxazolidinone) to an acrylic acid derivative.

Diastereoselective cyclopropanation of the resulting chiral enoate.

Conversion of a functional group on the cyclopropane ring to an amine.

Removal of the chiral auxiliary to yield the enantiomerically enriched 1-aminocyclopropane derivative, which can then be acylated as a late-stage functionalization step.

| Auxiliary Type | Typical Substrate | Key Advantage | Reference(s) |

| Evans Oxazolidinones | α,β-Unsaturated Aldehydes | High diastereoselectivity in aldol and cyclopropanation reactions | |

| Pseudoephedrine | Carboxylic Acids | Forms a chiral amide that directs α-alkylation | |

| Camphorsultam | Acryloyl Derivatives | Provides high stereocontrol in various C-C bond-forming reactions | |

| Amino Acids | Cinnamoyl Derivatives | Diastereoselection depends on the amino acid side chain |

Asymmetric catalysis is one of the most efficient methods for generating chiral compounds. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Transition-metal-catalyzed asymmetric cyclopropanation is a particularly powerful tool. These reactions typically involve the reaction of an alkene with a diazo compound or another carbene precursor in the presence of a chiral transition metal complex.

Catalysts based on metals such as cobalt, palladium, rhodium, and copper, paired with chiral ligands, have been shown to be highly effective. For example, chiral cobalt-based catalysts can facilitate the asymmetric cyclopropanation of alkenes using gem-dichloroalkanes as carbene precursors, offering a safer alternative to diazoalkanes. Similarly, palladium complexes with chiral PHOX (phosphanyl-oxazoline) ligands have been successfully used in asymmetric Heck reactions to construct chiral centers and could be adapted for cyclopropane synthesis.

A plausible catalytic route to a precursor for this compound might involve the asymmetric cyclopropanation of an alkene like N-vinylphthalimide using a chiral rhodium catalyst and an aryl diazoacetate. This would generate an aminocyclopropane with a quaternary carbon stereocenter.

| Catalyst System | Carbene Source | Alkene Substrate Type | Key Features | Reference(s) |

| Chiral Cobalt Complex | gem-Dichloroalkanes | Monosubstituted, 1,1-disubstituted | High enantioselectivity, avoids hazardous diazoalkanes | |

| Palladium/PHOX Ligand | Aryl Triflates | Cyclic Olefins | Efficient for asymmetric arylation, potential for cyclization | |

| Chiral Rhodium Complex | Donor/Acceptor Carbenes | 2-Azadienes | Creates aminocyclopropanes with quaternary stereocenters | |

| Chiral Copper-Schiff Base | Diazoacetates | Styrene (B11656) | High enantiomeric excess (>98% ee) achieved |

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. Engineered enzymes, particularly those based on heme proteins like cytochrome P450 and myoglobin (B1173299), have been repurposed to perform "new-to-nature" reactions, including asymmetric cyclopropanation.

These biocatalysts can achieve exceptional levels of stereocontrol, often surpassing what is possible with small-molecule catalysts. For instance, engineered myoglobin variants have been used for the stereoselective synthesis of mono- and di-fluorinated cyclopropanes, demonstrating excellent diastereoselectivity (up to 99:1 d.r.) and enantioselectivity (up to 99% e.e.). Such a system could be directly applicable to the synthesis of fluorinated cyclopropane precursors.

Another biocatalytic strategy is enzymatic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two. While not a stereoselective synthesis, it is an effective method for obtaining enantiopure materials. Asymmetric reductions catalyzed by enzymes can also be used to set stereocenters that later become part of the final cyclopropane structure.

| Enzyme Class | Reaction Type | Substrates | Key Advantages | Reference(s) |

| Engineered Myoglobin | Asymmetric Cyclopropanation | Alkenes, Diazoacetonitrile | Excellent stereocontrol for fluorinated cyclopropanes | |

| Engineered Cytochrome P450 | Asymmetric Cyclopropanation | Alkenes, Diazo compounds | High turnover numbers and enantioselectivity | |

| Tautomerase (engineered) | Asymmetric Cyclopropanation | α,β-Unsaturated Aldehydes | Cofactor-independent, excellent diastereo- and enantiopurity |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more sustainable, efficient, and safer manufacturing processes. Key principles include the use of safer solvents, maximizing atom economy, and using renewable feedstocks.

One of the most impactful green chemistry principles is the reduction or elimination of volatile organic solvents. Many organic reactions can be performed under solvent-free (neat) conditions or in water, which is an environmentally benign solvent.

Solvent-Free Reactions: Performing reactions without a solvent can lead to higher reaction rates, easier product purification, and a significant reduction in waste. Microwave irradiation is often used in conjunction with solvent-free conditions to accelerate reactions. For example, the coupling of an acid chloride with an amine could potentially be performed under neat conditions, possibly with a solid support like montmorillonite (B579905) K10 clay to act as a catalyst and energy transfer medium.

Water-Mediated Reactions: While many organic reagents have low solubility in water, performing reactions "on-water" can paradoxically lead to significant rate accelerations. This phenomenon is attributed to hydrophobic effects and hydrogen bonding at the oil-water interface. A highly efficient cyclopropanation of electron-deficient alkenes with diazo compounds has been developed using water as the sole solvent, proceeding under metal- and catalyst-free conditions. This approach offers numerous advantages, including high yields, broad substrate scope, and being environmentally friendly. Similarly, the use of modified catalysts designed to work in aqueous media can enable reactions like cyclopropanation to be performed under greener conditions.

Atom Economy and Reaction Efficiency

The principles of green chemistry are increasingly integral to modern synthetic strategies, emphasizing the importance of atom economy and reaction efficiency to minimize waste and environmental impact. Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the final product, with no byproducts.

A plausible and efficient synthetic route to this compound can be envisioned in two main steps: first, the formation of the 1-aminocyclopropanecarbonitrile (B178393) intermediate, followed by a reaction to form the final amide. A common method for the synthesis of the cyclopropane ring is the reaction of a suitable precursor with 1,2-dihaloethane. For the purpose of this analysis, we will consider a hypothetical two-step synthesis starting from commercially available materials.

Step 1: Synthesis of 1-aminocyclopropan-1-carbonitrile

A potential route to the key intermediate, 1-aminocyclopropan-1-carbonitrile, involves the cyclization of a precursor with 1,2-dibromoethane.

Step 2: Synthesis of this compound

The final product can be synthesized via the acylation of 1-aminocyclopropan-1-amine (which can be derived from the nitrile) with 4-fluorobenzoyl chloride. A general procedure for such a reaction involves dissolving the amine and a base, such as triethylamine, in a suitable solvent, followed by the addition of the acid chloride.

To provide a quantitative assessment, let's analyze the atom economy of the final acylation step, as it is a common transformation in the synthesis of such analogues.

Reaction: 1-aminocyclopropane-1-carboxamide (B165188) + 4-Fluorobenzoyl chloride → this compound + HCl

Interactive Data Table: Atom Economy Calculation for the Acylation Step

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Moles |

| 1-aminocyclopropan-1-carboxamide | C4H8N2O | 100.12 | 1 |

| 4-Fluorobenzoyl chloride | C7H4ClFO | 158.56 | 1 |

| Product | |||

| This compound | C10H10FNO | 179.19 | 1 |

Note: The calculation of atom economy does not account for reaction yield, solvents, or catalysts.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (179.19 / (100.12 + 158.56)) x 100 ≈ 69.2%

This calculation demonstrates that even in a seemingly straightforward acylation reaction, a significant portion of the reactant atoms end up in byproducts, in this case, hydrochloric acid, which is captured by the base.

Advanced Synthetic Technologies

To further enhance the efficiency and scalability of the synthesis of this compound and its analogues, advanced technologies like flow chemistry and solid-phase organic synthesis offer significant advantages over traditional batch processing.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous benefits, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for hazardous reactions, and the potential for automated, high-throughput synthesis.

The synthesis of cyclopropane derivatives, including aminoketones, has been successfully demonstrated in continuous flow systems. crsubscription.comyoutube.commdpi.com A hypothetical flow setup for the synthesis of this compound could involve the following stages:

Reagent Introduction: Solutions of 1-aminocyclopropan-1-amine and 4-fluorobenzoyl chloride, along with a base like triethylamine, are continuously pumped from separate reservoirs.

Mixing: The reagent streams converge in a micromixer, ensuring rapid and efficient mixing.

Reaction: The mixed stream flows through a heated or cooled reactor coil, where the reaction takes place. The residence time in the reactor is precisely controlled by the flow rate and the reactor volume.

In-line Quenching and Work-up: The product stream can be continuously quenched and subjected to in-line liquid-liquid extraction to remove byproducts and unreacted starting materials.

Product Collection: The purified product stream is collected at the outlet of the system.

This approach allows for the safe handling of reactive intermediates and can lead to higher yields and purities compared to batch synthesis due to the precise control over reaction conditions.

Interactive Data Table: Hypothetical Flow Chemistry Parameters

| Parameter | Value |

| Reactor Type | Coiled Tubing Reactor (e.g., PFA) |

| Reactor Volume | 10 mL |

| Reactant Concentrations | 0.5 M in a suitable solvent (e.g., Acetonitrile) |

| Flow Rate | 1 mL/min |

| Residence Time | 10 min |

| Temperature | 25-80 °C (optimized) |

| Pressure | Atmospheric or slightly elevated |

Solid-Phase Organic Synthesis (SPOS) of Cyclopropanamine Derivatives

Solid-phase organic synthesis (SPOS) is a powerful technique for the synthesis of compound libraries, where molecules are built step-by-step on an insoluble polymer support. This methodology simplifies purification, as excess reagents and byproducts are removed by simple filtration and washing of the resin-bound product. While extensively used for peptides and oligonucleotides, its application to the synthesis of small, diverse molecules, including cyclopropanamine derivatives, is an area of growing interest.

A key element in SPOS is the choice of a suitable linker, which tethers the initial building block to the solid support and can be cleaved at the end of the synthesis to release the final product. For the synthesis of cyclopropanamine derivatives, a "traceless" linker would be ideal, as it leaves no residual functionality on the product after cleavage.

A hypothetical SPOS strategy for the synthesis of a library of 1-acyl-cyclopropan-1-amine analogues could be envisioned as follows:

Immobilization: A protected 1-aminocyclopropanecarboxylic acid is attached to a solid support (e.g., Merrifield resin) via a suitable linker.

Deprotection: The protecting group on the amine is removed.

Diversification: The free amine is reacted with a variety of acylating agents (e.g., different benzoyl chlorides) in separate reaction vessels.

Cleavage: The final products are cleaved from the solid support, yielding a library of diverse 1-acyl-cyclopropan-1-amine derivatives.

While the direct solid-phase synthesis of simple cyclopropanamines is not yet widely reported in the literature, the principles of SPOS offer a promising avenue for the high-throughput synthesis of analogues of this compound for applications in drug discovery.

Interactive Data Table: Hypothetical SPOS Parameters for Cyclopropanamine Analogue Synthesis

| Parameter | Description |

| Solid Support | Polystyrene resin (e.g., Merrifield resin) |

| Linker | Traceless linker (e.g., a silyl (B83357) or germyl (B1233479) linker) |

| Starting Material | Protected 1-aminocyclopropanecarboxylic acid |

| Acylating Agents | Library of diverse acid chlorides or carboxylic acids with coupling reagents |

| Cleavage Condition | Acidic or photolytic cleavage, depending on the linker |

Chemical Reactivity and Mechanistic Transformations of 1 4 Fluorobenzoyl Cyclopropan 1 Amine

Investigations into Cyclopropane (B1198618) Ring Reactivity

The reactivity of the cyclopropane ring in 1-(4-fluorobenzoyl)cyclopropan-1-amine is a subject of significant academic interest. The geminal substitution with an amino and a benzoyl group presents a donor-acceptor-like system, which is known to activate the cyclopropane ring towards various transformations.

Nucleophilic and Electrophilic Ring-Opening Mechanisms

Nucleophilic Ring-Opening: Cyclopropanes bearing electron-withdrawing groups are known to act as electrophiles and undergo ring-opening upon reaction with nucleophiles. In the case of this compound, the benzoyl group polarizes the C1-C2 and C1-C3 bonds, making the C2 and C3 carbons susceptible to nucleophilic attack. This results in the cleavage of a distal C-C bond. For instance, the reaction of donor-acceptor cyclopropanes with thiophenolates leads to ring-opened products. researchgate.net While specific studies on the target molecule are not available, it is anticipated that strong nucleophiles would attack one of the methylene (B1212753) carbons of the cyclopropane ring, leading to a ring-opened enolate intermediate, which can then be protonated to yield a γ-functionalized aminoketone.

Electrophilic Ring-Opening: Acid-catalyzed ring-opening of cyclopropanes is a common transformation. nih.gov Protonation of the carbonyl oxygen in this compound would enhance the electron-withdrawing nature of the benzoyl group, further polarizing the cyclopropane ring and facilitating its opening. This could proceed via a corner-protonated cyclopropane intermediate or a more classical carbocationic species, depending on the reaction conditions and the stability of the intermediates. The regioselectivity of the ring opening would be influenced by the ability of the substituents to stabilize the resulting carbocationic or radical intermediates.

Rearrangement Reactions Involving the Cyclopropane Ring

Furthermore, photochemical activation could lead to rearrangements. Visible light-mediated organocatalyzed 1,3-aminoacylation of cyclopropanes has been reported, proceeding through radical intermediates. nih.gov Such a pathway, if applied to this compound, could lead to rearranged products.

Catalytic Ring-Opening and Functionalization

Transition metal catalysis offers a powerful tool for the selective ring-opening and functionalization of cyclopropanes. researchgate.net Palladium-catalyzed cross-coupling of cyclopropanols with acyl chlorides to form 1,4-diketones is a known transformation. organic-chemistry.org Given the presence of the ketone functionality in the target molecule, similar catalytic approaches could be envisioned for its functionalization. Cooperative N-heterocyclic carbene (NHC) and photoredox catalysis has been employed for the 1,3-difunctionalization of aryl cyclopropanes. nih.gov This methodology could potentially be adapted for this compound, allowing for the introduction of various functional groups at the C1 and C3 positions of the original cyclopropane ring.

Reactivity of the Amine and Amide Functionalities

Protonation and Basicity Studies

The primary amine in this compound is expected to be basic and readily protonated in the presence of acids. The basicity of this amine is influenced by several factors. The electron-withdrawing effect of the adjacent benzoyl group is expected to decrease the basicity compared to a simple cyclopropylamine (B47189). The pKa of cyclopropylamine is approximately 8.7. nih.gov A computational study on 1-aminocyclopropane-1-carboxylic acid (ACCA), a related molecule, provides insights into the electronic environment of the amino group. frontiersin.org While a direct pKa value for this compound is not available in the literature, it is expected to be lower than that of unsubstituted cyclopropylamine due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, a characteristic feature of amides.

Table 1: Comparison of pKa Values of Related Amines

| Compound | pKa of Conjugate Acid |

| Cyclohexylamine | 10.6 |

| Aniline | 4.6 |

| Acetamide | -0.5 |

| This compound (Predicted) | < 8.7 |

This is a predicted value based on the electronic effects of the substituents.

N-Functionalization and Derivatization Reactions

The primary amine of this compound is a nucleophilic center and can readily undergo various N-functionalization reactions.

N-Alkylation: The amine can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. The Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde, is a classic method for the methylation of primary amines. researchgate.net Selective N-methylation of amines can also be achieved using dimethyl carbonate with a suitable catalyst. nih.gov

N-Acylation: The amine can be acylated with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. N-acylation is a common reaction in organic synthesis and can be facilitated by various reagents. nih.gov This reaction would convert the primary amine into a secondary amide, further modifying the electronic properties of the molecule. S-to-N acyl transfer reactions are also a known method for amide bond formation. nih.gov

Table 2: Potential N-Functionalization Reactions

| Reaction Type | Reagent(s) | Expected Product |

| N-Methylation | HCHO, HCOOH | N-methyl-1-(4-fluorobenzoyl)cyclopropan-1-amine |

| N-Ethylation | CH3CH2Br, Base | N-ethyl-1-(4-fluorobenzoyl)cyclopropan-1-amine |

| N-Acetylation | Acetyl chloride, Base | N-acetyl-1-(4-fluorobenzoyl)cyclopropan-1-amine |

| N-Benzoylation | Benzoyl chloride, Base | N-benzoyl-1-(4-fluorobenzoyl)cyclopropan-1-amine |

These functionalization reactions provide pathways to a diverse range of derivatives of this compound, enabling the tuning of its physicochemical properties for various applications.

Amide Bond Hydrolysis and Formation Kinetics

The amide bond in this compound is a critical determinant of its chemical stability and reactivity. The hydrolysis of this bond, leading to 4-fluorobenzoic acid and cyclopropan-1-amine, can proceed under both acidic and basic conditions. The kinetics of this process are influenced by the electronic and steric environment of the carbonyl group and the nitrogen atom.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of cyclopropanamine lead to the formation of 4-fluorobenzoic acid. The general mechanism for acid-catalyzed amide hydrolysis involves the reversible formation of a protonated amide, followed by the rate-determining attack of water. pressbooks.pubmasterorganicchemistry.com

Basic hydrolysis, on the other hand, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. pressbooks.puballen.in This forms a tetrahedral intermediate which then collapses to expel the cyclopropylamine anion, a relatively poor leaving group. The stability of the amide bond in this compound is significant, and its hydrolysis typically requires more stringent conditions, such as elevated temperatures and strong acidic or basic solutions, compared to esters or acid chlorides. pressbooks.pub

The formation of the amide bond to synthesize this compound can be achieved through various coupling methods. A common approach involves the reaction of 4-fluorobenzoyl chloride with cyclopropan-1-amine. The kinetics of such amide formation reactions are generally fast, especially when using activated carboxylic acid derivatives.

| Reaction | Conditions | General Kinetic Observations |

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), heat | Rate is dependent on the concentration of the protonated amide and water. pressbooks.pubmasterorganicchemistry.com |

| Base-Catalyzed Hydrolysis | Strong base (e.g., NaOH, KOH), heat | Rate is dependent on the concentration of the amide and the hydroxide ion. pressbooks.puballen.in |

| Amide Formation | 4-fluorobenzoyl chloride and cyclopropan-1-amine | Generally a rapid reaction, often carried out at low temperatures to control exothermicity. |

Reactivity of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group of this compound is a key site for further chemical modifications. Its reactivity is primarily governed by the interplay of the fluorine substituent and the benzoyl group.

Aromatic Substitution Reactions on the Fluorobenzoyl Ring

The fluorobenzoyl ring can undergo both electrophilic and nucleophilic aromatic substitution reactions. In electrophilic aromatic substitution (EAS), the benzoyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. uci.edu The fluorine atom, while also deactivating due to its electronegativity, is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. researchgate.net The directing effects of these two substituents are therefore opposed. For an incoming electrophile, the substitution pattern will be a result of the combined influence of both groups, often leading to a mixture of products. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.orglibretexts.org

Nucleophilic aromatic substitution (SNAr) is also a significant reaction pathway for this moiety. The presence of the electron-withdrawing benzoyl group, along with the fluorine atom (a good leaving group in SNAr reactions), activates the ring for nucleophilic attack, particularly at the ortho and para positions relative to the activating group. chemistrysteps.compressbooks.pub In the case of this compound, the fluorine atom is at the position most activated by the para-benzoyl group. This makes it susceptible to displacement by strong nucleophiles.

| Reaction Type | Directing Effect of Substituents | Expected Reactivity |

| Electrophilic Aromatic Substitution | Benzoyl group: meta-directing, deactivating. uci.edu Fluorine: ortho, para-directing, deactivating. researchgate.net | Complex regioselectivity due to opposing directing effects. Overall rate is expected to be slow. |

| Nucleophilic Aromatic Substitution | Benzoyl group: activating for nucleophilic attack. Fluorine: good leaving group. chemistrysteps.compressbooks.pub | The fluorine atom is susceptible to displacement by strong nucleophiles. |

Cross-Coupling Reactions for Further Derivatization

The carbon-fluorine bond of the 4-fluorophenyl group can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Although C-F bonds are generally strong and less reactive than other carbon-halogen bonds, advancements in catalysis have enabled their use in cross-coupling chemistry. nih.govrsc.orgrsc.org

Reactions such as the Suzuki, Stille, and Sonogashira couplings can be employed to introduce new substituents at the 4-position of the benzoyl ring, contingent on the cleavage of the C-F bond. These reactions typically require specialized palladium catalysts with electron-rich and sterically demanding ligands to facilitate the challenging oxidative addition of the aryl fluoride. nih.govrsc.org The reactivity in these transformations can be influenced by the electronic nature of the aryl fluoride, with electron-deficient systems often showing enhanced reactivity. rsc.orgrsc.org

Redox Chemistry and Photochemistry of the Compound

The redox behavior of this compound is expected to be influenced by both the benzoyl and cyclopropylamine moieties. The benzophenone-like structure of the benzoyl group suggests that it can undergo reduction. Electrochemical studies on similar benzophenone (B1666685) derivatives have shown that the carbonyl group can be reduced. rjpbcs.comkisti.re.kr The presence of the fluorine atom may influence the reduction potential. chemrxiv.org

The photochemical reactivity of this compound is likely centered on the benzoyl chromophore. Benzophenone and its derivatives are well-known photosensitizers and can undergo photochemical reactions such as photoreduction and cycloaddition. Upon absorption of UV light, the benzoyl moiety can be excited to a singlet state, which can then undergo intersystem crossing to a triplet state. This triplet state is a key intermediate in many photochemical transformations. The cyclopropane ring, being a strained system, could also participate in photochemical reactions, potentially leading to ring-opening or rearrangement pathways. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(4-Fluorobenzoyl)cyclopropan-1-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and to probe its conformational dynamics.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2', H-6' | ~8.0 - 7.8 (dd) | ~129.0 (d) |

| H-3', H-5' | ~7.2 - 7.0 (t) | ~115.0 (d) |

| NH₂ | Broad singlet, variable | - |

| H-2, H-3 (cis) | ~1.0 - 0.8 (m) | ~15.0 (t) |

| H-2, H-3 (trans) | ~0.8 - 0.6 (m) | ~15.0 (t) |

| C=O | - | ~170.0 (s) |

| C-1' | - | ~130.0 (s) |

| C-4' | - | ~165.0 (d, ¹JCF ≈ 250 Hz) |

| C-1 | - | ~35.0 (s) |

Note: Predicted values are based on data for analogous compounds and general NMR principles. Actual experimental values may vary. Multiplicities: s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To move beyond simple 1D spectra and fully assign the molecular structure, a suite of 2D NMR experiments is essential.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment would reveal the coupling relationships between protons. For this compound, key COSY correlations would be observed between the aromatic protons (H-2'/H-6' with H-3'/H-5') and among the diastereotopic methylene (B1212753) protons of the cyclopropyl (B3062369) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the chemical shifts of the cyclopropyl carbons and the aromatic carbons that bear a proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals longer-range (typically 2-3 bond) correlations between carbon and proton atoms. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations would include:

The amide NH₂ protons to the carbonyl carbon (C=O) and the C1 of the cyclopropyl ring.

The cyclopropyl protons to the carbonyl carbon (C=O) and the C1 carbon.

The aromatic protons (H-2'/H-6') to the carbonyl carbon (C=O) and other aromatic carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of atoms, which is invaluable for determining the preferred conformation of the molecule. For instance, NOE correlations between the aromatic protons and the cyclopropyl protons would help to define the orientation of the benzoyl group relative to the cyclopropane (B1198618) ring.

Dynamic NMR Studies of Conformational Equilibria

The amide bond in this compound has a partial double bond character, which leads to restricted rotation around the C(O)-N bond. This can result in the presence of different rotational isomers (rotamers) at room temperature. Dynamic NMR (DNMR) spectroscopy is the technique of choice for studying such conformational equilibria.

By acquiring a series of NMR spectra at different temperatures, the rate of interconversion between the rotamers can be determined. At low temperatures, the rotation is slow on the NMR timescale, and separate signals for each rotamer may be observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single time-averaged signal at the coalescence temperature. From the coalescence temperature and the chemical shift difference between the signals of the two rotamers, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides quantitative information about the conformational flexibility of the molecule.

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about the molecule's structure and dynamics in solution, solid-state NMR (ssNMR) offers insights into its conformation and packing in the crystalline state. For this compound, ¹³C and ¹⁹F Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would be particularly informative. The ¹³C ssNMR spectrum can reveal the presence of different polymorphs (different crystalline forms of the same compound) as they would exhibit distinct chemical shifts due to different packing environments. Furthermore, ¹⁹F ssNMR is highly sensitive to the local environment of the fluorine atom and can provide valuable information on intermolecular interactions in the solid state.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of this compound. The expected exact mass for the protonated molecule [C₁₀H₁₀FNO + H]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula with a high degree of confidence.

Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass |

| [M+H]⁺ (C₁₀H₁₁FNO⁺) | 180.0819 |

| [M+Na]⁺ (C₁₀H₁₀FNONa⁺) | 202.0638 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing its fragmentation pathways. In an MS/MS experiment, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are detected. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the most likely primary fragmentation pathway would involve the cleavage of the amide bond, which is a common fragmentation route for N-acyl compounds. This would lead to the formation of a stable 4-fluorobenzoyl cation. Other potential fragmentation pathways could involve rearrangements and cleavages of the cyclopropyl ring.

Predicted Major Fragmentation Pathways and Fragment Ions

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 180.0819 | 123.0186 | C₃H₅N | 4-Fluorobenzoyl cation |

| 180.0819 | 57.0597 | C₇H₄FO | Cyclopropan-1-amine cation |

| 123.0186 | 95.0131 | CO | 4-Fluorophenyl cation |

A detailed analysis of the MS/MS spectrum would allow for the confirmation of the connectivity of the different structural motifs within the molecule, providing complementary information to the data obtained from NMR spectroscopy.

No Publicly Available Theoretical and Computational Studies Found for this compound

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the chemical properties of this compound could be identified. The stringent focus of the requested article on this particular compound prevents the inclusion of data from related molecules, as no direct research on its electronic structure, reactivity, conformational analysis, or dynamic behavior appears to be publicly available.

The detailed outline provided requires in-depth information from specialized areas of computational chemistry, such as Density Functional Theory (DFT), ab initio methods, and Molecular Dynamics (MD) simulations, specifically applied to this compound. The absence of such dedicated research in published, peer-reviewed sources makes it impossible to generate a scientifically accurate and informative article that adheres to the requested structure and content.

While computational studies exist for other fluorinated cyclopropane derivatives and related molecular structures, the explicit instruction to focus solely on this compound means that extrapolating or substituting findings from these other compounds would be inappropriate and scientifically unsound. Research in computational chemistry is highly specific to the exact molecular structure being investigated, and even minor structural changes can significantly alter the computed properties.

Therefore, the content for the requested sections and subsections, including data tables on quantum chemical calculations, potential energy surfaces, spectroscopic parameters, and reaction mechanisms for this compound, cannot be provided at this time due to the lack of primary research data.

Theoretical and Computational Chemistry Studies of 1 4 Fluorobenzoyl Cyclopropan 1 Amine

Molecular Docking and Dynamics for Ligand-Target Interactions (excluding clinical outcomes)

Following a comprehensive search of scientific literature and databases, no specific molecular docking or molecular dynamics studies for 1-(4-Fluorobenzoyl)cyclopropan-1-amine were found. The public domain does not appear to contain research detailing the ligand-target interactions of this particular compound through these computational methods. Therefore, data on its binding affinity, interaction types with specific biological targets, and the dynamic stability of any potential ligand-protein complexes are not available.

Structure Activity Relationship Sar and Mechanistic Investigations of Biological Interactions

Rational Design and Synthesis of 1-(4-Fluorobenzoyl)cyclopropan-1-amine Analogues for SAR Studies

The rational design of analogues based on the this compound scaffold is rooted in the established activity of trans-2-phenylcyclopropylamine (tranylcypromine, TCP) as a mechanism-based inhibitor of monoamine oxidases (MAO) and, more recently, of lysine-specific demethylase 1 (LSD1). nih.govnih.gov The core strategy involves modifying the key structural components of the parent molecule—the phenyl ring, the cyclopropylamine (B47189) core, and the amine/amide group—to enhance potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

The design process often begins by comparing the structures of target enzymes, such as LSD1 and MAO-B, to identify differences in their active sites that can be exploited for selective inhibition. acs.org For instance, researchers have designed TCP derivatives with substitutions on the phenyl ring intended to create steric clashes within the more constrained active site of MAOs while being accommodated by the larger, more open substrate-binding pocket of LSD1. researchgate.netacs.org The introduction of a fluorine atom, as seen in the parent compound, is a common tactic in medicinal chemistry to modulate electronic properties and potentially form favorable interactions, such as hydrogen bonds, with active site residues. acs.orgrsc.org

Synthesis of these analogues typically leverages established chemical routes for creating the cyclopropylamine core. Common methods include:

Cyclopropanation of Styrenes: Using diazo esters or dimethylsulfoxonium methylide (Corey-Chaykovsky reagent) to form the cyclopropane (B1198618) ring from a substituted styrene (B11656) precursor. rsc.org

Curtius Rearrangement: Subsequent conversion of a carboxylic acid on the cyclopropane ring to an amine group. rsc.org

Suzuki-Miyaura Cross-Coupling: A more recent method that utilizes cyclopropylamine boronate esters to couple with aryl halides, allowing for diverse substitutions on the phenyl ring. rsc.org

Once the core is synthesized, further modifications are made. For example, N-substitution of the cyclopropylamine can be achieved to improve targeting of LSD1. nih.gov In a targeted effort to develop potent and selective LSD1 inhibitors, various tranylcypromine (B92988) derivatives have been synthesized by modifying the phenyl ring and the cyclopropylamine moiety. nih.gov A series of novel tranylcypromine analogues featuring a carboxamide at the 4-position of the aryl ring were synthesized and showed potent, submicromolar IC50 values for LSD1 inhibition. uea.ac.uk Another study reported the design and synthesis of cyclopropylamine-containing cyanopyrimidine derivatives, which also demonstrated potent LSD1 inhibitory activity. nih.gov

The following table summarizes a selection of designed analogues and their rationale.

| Analogue Type | Design Rationale | Target Enzyme(s) | Reference |

|---|---|---|---|

| Ortho-benzyloxy, meta-difluoro TCP derivative (e.g., S2101) | Introduce bulky groups to create steric hindrance in MAO active sites, enhancing selectivity for LSD1. | LSD1, MAO-A, MAO-B | nih.gov |

| Styrenylcyclopropylamines | Identify novel mechanism-based inhibitors that covalently label the FAD cofactor with potentially different properties than TCP. | LSD1 | nih.gov |

| N-substituted TCP with (4-methylpiperazin-1-yl)ethanone | Improve potency and selectivity for LSD1 by extending into and occupying unfilled regions of its active site. | LSD1 | nih.gov |

| 4-Carboxamide TCP derivatives | Explore substitutions on the aryl ring to enhance interactions with the enzyme and improve cellular activity. | LSD1 | uea.ac.uk |

Impact of Cyclopropane Ring Modifications on Biological Activity and Specificity

The cyclopropane ring is a critical pharmacophoric element, prized in drug design for its ability to increase metabolic stability and introduce conformational rigidity. rsc.org In the context of mechanism-based inhibitors like this compound, the strained three-membered ring is not merely a scaffold but an active participant in the inhibition mechanism. nih.gov Its inherent ring strain facilitates the ring-opening reaction that is essential for the formation of a covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govacs.org

Modifications to the cyclopropane ring can have profound effects on biological activity and specificity:

Stereochemistry: The relative orientation of the substituents on the cyclopropane ring is crucial. For instance, trans-2-phenylcyclopropylamine (tranylcypromine) is a potent inhibitor of both LSD1 and MAOs. nih.gov In contrast, studies on novel cis-cyclopropylamines with an alkoxy substituent at the 2-position showed that these compounds were selective, irreversible inhibitors of MAO-B and, importantly, showed no inhibition of LSD1. nih.govresearchgate.net This highlights how stereochemical and substituent changes on the ring can dictate enzyme selectivity.

Substitution: Adding substituents to the cyclopropane ring can modulate both steric and electronic properties. The introduction of substituents can influence the ease of the ring-opening mechanism or alter the binding orientation within the active site. The design of spirocyclopropylamine analogues, where the ring is part of a spirocyclic system, led to potent LSD1 inhibitors. nih.gov

Ring Bioisosteres: Replacing the cyclopropane ring with other strained or functionally similar moieties is a common strategy to explore new chemical space. However, the unique electronic nature of the cyclopropane ring, which facilitates the radical-mediated ring-opening upon single-electron transfer from the amine to the FAD cofactor, makes it a difficult feature to replace without losing the mechanism-based inactivation pathway. acs.org The acyclic analogue of 1-phenylcyclopropylamine, for example, is not an inactivator of MAO, demonstrating the essential role of the strained ring. nih.gov

The incorporation of the cyclopropane moiety often enhances metabolic stability and target binding by modulating the molecule's conformation. rsc.org However, its primary role in this class of compounds is to act as a "warhead," enabling the irreversible inactivation of the target enzyme. nih.govnih.gov

Influence of Amine/Amide Moiety Variations on Receptor Binding and Enzyme Inhibition

The amine group of cyclopropylamine-based inhibitors is the catalytic epicenter for enzyme interaction. It is the site of oxidation by the FAD cofactor, which initiates the entire inactivation cascade. uea.ac.uk Consequently, modifications to this moiety directly impact enzyme inhibition and receptor binding.

Basicity and Oxidation: The lone pair of electrons on the amine's nitrogen atom is essential for the single-electron transfer (SET) to the FAD cofactor, the first step in the inactivation mechanism. acs.org Altering the basicity (pKa) of the amine can modulate the rate of this electron transfer and, therefore, the efficiency of inhibition. SAR studies have shown that N-substitution can be used to modulate this property. For example, the synthesis of spiro analogues with oxetane (B1205548) and difluoroethyl groups attached to a distal amine demonstrated that compounds with attenuated basicity (by >3 pKa units) can still serve as highly potent LSD1 inhibitors. nih.gov

N-Substitution for Selectivity and Potency: Attaching substituents to the amine group is a key strategy for improving inhibitor performance. In the development of LSD1 inhibitors, extending a chemical linker from the amine into the large substrate-binding cavity has proven effective. A study found that analogues with a linker of four or five bond lengths between the cyclopropylamine nitrogen and a second distal amine showed superior potency compared to those with shorter linkers. nih.gov Similarly, adding a (4-methylpiperazin-1-yl)carbonylmethyl group to the amine was critical for achieving high potency against LSD1. plos.org This terminal basic amine moiety plays a significant role in the inhibitor's activity. plos.org

Amine vs. Amide/Carbamate (B1207046): Replacing the primary amine with an amide or carbamate group fundamentally alters its chemical properties. The lone pair on the nitrogen of an amide or carbamate is delocalized into the adjacent carbonyl group, rendering it non-basic and unable to undergo the necessary oxidation by FAD. uea.ac.uk As expected, Boc-protected carbamate precursors of active cyclopropylamine inhibitors are inactive in direct enzyme inhibition assays. uea.ac.uk However, these derivatives can be effective in cellular assays, suggesting they may act as metabolically labile prodrugs that are converted to the active amine form within the cell. uea.ac.uk The interaction of the amine/amide moiety is also critical in broader receptor binding contexts, where the group can act as a hydrogen bond donor or acceptor. nih.govresearchgate.net

The following table presents data on how modifications to the amine/amide moiety affect LSD1 inhibition.

| Compound Series | Modification | Effect on LSD1 Inhibition (IC50) | Reference |

|---|---|---|---|

| TCP Analogue 3 | N-linked (4-methylpiperazin-1-yl)carbonylmethyl group | 0.010 µM | plos.org |

| TCP Analogue 10 | N-linked (piperazin-1-yl)carbonylmethyl group | 0.064 µM | plos.org |

| TCP Analogue 11 | N-linked (piperidin-1-yl)carbonylmethyl group | ~0.64 µM (10x less active than 10 ) | plos.org |

| TCP Analogue 12 | N-linked (pyrrolidin-1-yl)carbonylmethyl group | ~3.58 µM (56x less active than 10 ) | plos.org |

Effects of Fluorophenyl Substitutions on Molecular Recognition and Activity

The substitution of hydrogen with fluorine is a widely used strategy in drug design due to fluorine's unique properties, including its small size, high electronegativity, and ability to modulate metabolic stability. nih.govnih.gov In the context of this compound and its analogues, the fluorophenyl group plays a significant role in molecular recognition and biological activity.

Modulation of Electronic Properties: Fluorine is a highly electronegative atom that acts as a strong electron-withdrawing group through induction. This can influence the electronic properties of the entire molecule, including the pKa of the amine group and the redox potential of the system, which can affect the kinetics of enzyme inhibition. rsc.org

Enhanced Binding Interactions: While the C-F bond is generally considered hydrophobic, the fluorine atom can act as a weak hydrogen bond acceptor. nih.gov More significantly, it can participate in favorable non-covalent interactions within a protein's active site, such as interactions with backbone carbonyl groups (C-F···C=O) or aromatic rings. rsc.orgacs.org The introduction of fluorine can thus enhance binding affinity and specificity by creating new, favorable contacts with the target enzyme that are not possible with an unsubstituted phenyl ring. acs.org

Metabolic Stability: Fluorination at positions susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block these pathways, thereby increasing the metabolic stability and half-life of the compound. nih.gov

Conformational Control: The presence of a fluorine substituent can influence the preferred conformation of the molecule due to stereoelectronic effects, potentially pre-organizing the inhibitor into a bioactive conformation for optimal binding to the target. rsc.org

In the rational design of LSD1 inhibitors based on the TCP scaffold, fluorine substituents were introduced into the phenyl ring to create compounds with minimal anomalous interactions while still enabling modifications. acs.org Studies on other enzyme systems have also demonstrated that fluorination impacts both acylation and deacylation steps in reaction mechanisms, indicating that specificity is based not only on reactivity but also on fluorine molecular recognition. researchgate.net The strategic placement of fluorine atoms can therefore be a powerful tool to fine-tune the potency, selectivity, and pharmacokinetic profile of these inhibitors.

Mechanistic Characterization of Enzyme Inhibition (e.g., LSD1, MAO)

This compound belongs to the class of cyclopropylamines that act as mechanism-based inactivators, or "suicide inhibitors," of FAD-dependent amine oxidases like LSD1 and MAOs. nih.govnih.gov This type of inhibition is characterized by an initial non-covalent binding to the enzyme, followed by enzyme-catalyzed conversion of the inhibitor into a reactive species that forms a stable, covalent bond with the enzyme, leading to its irreversible inactivation. nih.gov

The proposed mechanism for cyclopropylamine inhibitors proceeds as follows:

Single-Electron Transfer (SET): The catalytic cycle begins with the transfer of a single electron from the nitrogen atom of the cyclopropylamine to the oxidized FAD cofactor of the enzyme. This forms an aminium radical cation and a flavin semiquinone radical. acs.org

Cyclopropyl (B3062369) Ring Opening: The highly strained aminium radical cation rapidly undergoes homolytic cleavage of an adjacent C-C bond in the cyclopropane ring. This ring-opening is facile and generates a carbon-centered radical intermediate. nih.govacs.org

Covalent Adduct Formation: The reactive radical intermediate then attacks the FAD cofactor. The covalent bond can form at different positions on the flavin ring, most commonly proposed to be the N5 or C4a atoms. nih.gov This results in a stable, covalent FAD-inhibitor adduct, rendering the enzyme catalytically inactive. acs.orgacs.org

Mass spectrometry has confirmed that for TCP, the FAD cofactor is the site of covalent modification in LSD1. acs.org This catalytic mechanism, which exploits the enzyme's own machinery to trigger its inactivation, is a hallmark of this class of inhibitors. nih.govnih.gov The irreversible nature of the inhibition means that restoration of enzyme activity requires the synthesis of new enzyme, leading to a prolonged pharmacological effect. researchgate.net

E + I ⇌ E·I → E-I

Where E is the free enzyme, I is the inhibitor, E·I is the reversible enzyme-inhibitor complex, and E-I is the final, irreversibly inactivated enzyme.

The key kinetic parameters that characterize this interaction are:

K I (Inhibition Constant): This represents the dissociation constant for the initial, reversible binding step (E·I complex). A lower KI value indicates tighter initial binding and higher affinity of the inhibitor for the enzyme. nih.gov

k inact (Rate of Inactivation): This is the first-order rate constant for the conversion of the reversible complex (E·I) to the final inactivated form (E-I). It reflects the maximal rate of inactivation at saturating inhibitor concentrations. nih.gov

k inact /K I : This second-order rate constant is the most comprehensive measure of the inhibitor's efficiency. It accounts for both the initial binding affinity and the subsequent rate of covalent bond formation. A higher kinact/KI value signifies a more efficient and potent mechanism-based inactivator. nih.govnih.gov

The following table provides kinetic parameters for the inhibition of LSD1 and MAOs by selected cyclopropylamine inhibitors.

| Inhibitor | Enzyme | KI (µM) | kinact (s-1) | kinact/KI (M-1s-1) | Reference |

|---|---|---|---|---|---|

| trans-2-Phenylcyclopropylamine (TCP) | LSD1 | 242 | 0.0106 | 44 | nih.gov |

| MAO-A | 166 | 0.0176 | 106 | nih.gov | |

| MAO-B | 117 | 0.082 | 701 | nih.gov | |

| S2101 | LSD1 | - | - | 4560 | acs.org |

Ligand-Protein Interaction Studies (e.g., biophysical techniques, SPR, ITC)

Comprehensive searches of scientific literature and bioactivity databases did not yield specific studies detailing the direct ligand-protein interactions of this compound using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). These methods are crucial for quantitatively assessing the binding affinity, kinetics, and thermodynamics of a compound's interaction with a protein target.

While direct experimental data for this compound is not publicly available, the chemical structure, particularly the cyclopropylamine moiety, is characteristic of a class of compounds known to inhibit Lysine-Specific Demethylase 1 (LSD1). google.comresearchgate.net LSD1 is a flavin-dependent amine oxidase that plays a critical role in epigenetic regulation and has emerged as a significant target in cancer therapy. google.comnih.gov Many inhibitors of LSD1 are based on a cyclopropylamine scaffold, which is known to interact with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site. nih.gov

Biophysical assays are instrumental in characterizing the interactions of such inhibitors. For instance, SPR is frequently employed to measure the binding and dissociation rates of small molecules to a target protein immobilized on a sensor surface, providing detailed kinetic information. ITC, on the other hand, directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy. acs.org

Although specific SPR or ITC data for this compound are absent, studies on analogous cyclopropylamine derivatives targeting LSD1 have been conducted. These investigations often involve a combination of biochemical assays to determine inhibitory potency (e.g., IC50 values) and computational methods like molecular docking to predict binding modes. researchgate.netnih.gov For example, molecular docking studies of similar compounds suggest that the cyclopropylamine group can form key hydrophobic interactions within the active site of LSD1. nih.gov

The investigation into the direct biophysical interactions of this compound with its putative protein targets, such as LSD1, would be a critical step in its development as a chemical probe or therapeutic agent. Such studies would provide invaluable, quantitative insights into its binding mechanism and affinity.

Applications of 1 4 Fluorobenzoyl Cyclopropan 1 Amine As Chemical Probes and Synthetic Intermediates

Development as Molecular Probes for Target Identification and Validation (non-therapeutic)

The intrinsic features of the 1-(4-fluorobenzoyl)cyclopropan-1-amine scaffold make it an attractive candidate for the design of molecular probes aimed at target identification and validation. Molecular probes are essential tools in chemical biology for elucidating the roles of proteins in physiological and pathological processes. nih.gov The design of these probes often involves incorporating a photoreactive group and a reporter tag into a molecule with a specific affinity for a target protein. nih.govenamine.net

While direct research on this compound as a molecular probe is not extensively documented, the principles of probe design suggest its potential utility. The 4-fluorobenzoyl group can play a crucial role in target binding through various non-covalent interactions, including hydrogen bonding and hydrophobic interactions. The fluorine atom, in particular, can enhance binding affinity and metabolic stability. The cyclopropylamine (B47189) core provides a rigid and three-dimensional structure that can be further functionalized.

For instance, photoaffinity labeling (PAL) is a powerful technique for identifying protein targets. enamine.netnih.gov A photoaffinity probe based on the this compound scaffold could be synthesized by introducing a photoreactive moiety, such as a diazirine or benzophenone (B1666685), onto the molecule. enamine.netrsc.org Upon photoactivation, this group forms a highly reactive species that can covalently bind to the target protein in close proximity, enabling its identification and characterization. nih.gov

The general structure of such a probe would consist of three key components:

The recognition element: The this compound core, which provides the specific interaction with the target protein.

The photoreactive group: A light-sensitive moiety for covalent cross-linking.

A reporter tag: Such as biotin (B1667282) or a fluorescent dye, for detection and enrichment of the labeled protein. nih.govthermofisher.comresearchgate.net

The development of such probes would facilitate the identification of novel biological targets and the validation of their therapeutic relevance, contributing significantly to the early stages of drug discovery.

Utility as a Building Block in Complex Organic Molecule Synthesis

The compact and rigid nature of the cyclopropane (B1198618) ring, combined with the synthetic versatility of the amino and benzoyl functionalities, makes this compound a valuable building block in the synthesis of more complex organic molecules. longdom.org Cyclopropane-containing compounds are found in numerous biologically active natural products and pharmaceutical agents. researchgate.netresearchgate.net

Incorporation into Natural Product Analogues

Natural products are a rich source of inspiration for the development of new drugs. However, their complex structures often pose significant synthetic challenges. The use of pre-functionalized building blocks like this compound can simplify the synthesis of natural product analogues. mdpi.com These analogues, which retain the core pharmacophore of the natural product but have modified peripheral structures, are crucial for structure-activity relationship (SAR) studies and for optimizing pharmacokinetic properties.

The aminocyclopropane moiety can be found in various natural products, and its incorporation can impart unique conformational constraints and metabolic stability. nih.gov By using this compound, chemists can introduce a fluorinated aromatic ring and a constrained amino group in a single step, facilitating the rapid generation of a library of analogues for biological evaluation.

Precursor for Advanced Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of approved drugs containing at least one heterocyclic ring. rsc.orgmdpi.commdpi.comnih.gov The strained nature of the cyclopropane ring in this compound can be exploited in ring-opening and ring-expansion reactions to construct a variety of advanced heterocyclic systems. longdom.org

For example, the amino group can participate in cyclization reactions with suitable bifunctional reagents to form nitrogen-containing heterocycles such as pyrroles, pyridines, and imidazoles. nih.gov The benzoyl group can also be modified or used as a handle for further synthetic transformations. The ability to access diverse heterocyclic scaffolds from a single, readily available precursor is highly advantageous in drug discovery programs.

Role in Chemical Library Design and Synthesis for High-Throughput Screening (HTS)

High-throughput screening (HTS) is a key strategy in modern drug discovery for identifying hit compounds from large collections of molecules. fortunepublish.comeco-vector.com The design and synthesis of chemical libraries with high structural diversity and drug-like properties are therefore of paramount importance. nih.gov

This compound serves as an excellent scaffold for the construction of combinatorial libraries. fortunepublish.comnih.gov The primary amine provides a convenient point for diversification, allowing for the attachment of a wide range of building blocks through robust chemical reactions such as amide bond formation or reductive amination.

Table 1: Potential Diversification of the this compound Scaffold for Library Synthesis

| R Group attached to Amine | Potential Chemical Space Explored | Resulting Compound Class |

| Carboxylic Acids | Diverse side chains, polarity, and charge | Amides |

| Aldehydes/Ketones | Varied steric and electronic properties | Secondary/Tertiary Amines |

| Sulfonyl Chlorides | Introduction of sulfonamide functionality | Sulfonamides |

The resulting library of compounds, all sharing the common 1-(4-fluorobenzoyl)cyclopropane core, would explore a diverse chemical space while maintaining favorable physicochemical properties conferred by the scaffold. The fluorine atom can improve metabolic stability and binding affinity, while the rigid cyclopropane ring reduces conformational flexibility, which can lead to higher potency and selectivity. nih.gov The systematic variation of the substituents on the amine allows for a thorough exploration of the structure-activity relationship, increasing the probability of identifying promising hit compounds for further optimization. umd.edu

Future Research Directions and Emerging Avenues

Exploration of Novel Biocatalytic Routes for Asymmetric Synthesis

The asymmetric synthesis of chiral amines and fluorinated cyclopropanes is a burgeoning field, with biocatalysis emerging as a powerful and sustainable alternative to traditional chemical methods. wpmucdn.commdpi.com Future research will likely focus on the development of novel biocatalytic routes for the stereoselective synthesis of 1-(4-Fluorobenzoyl)cyclopropan-1-amine.

Engineered enzymes, such as transaminases and heme-containing proteins, offer a promising avenue for the synthesis of chiral amines and cyclopropanes with high enantiopurity. nih.govnih.govresearchgate.net Researchers are exploring the use of engineered myoglobin-based catalysts for the stereoselective synthesis of fluorinated cyclopropanes. wpmucdn.com These biocatalytic systems have the potential to overcome limitations associated with metal-mediated carbene transfer catalysts. wpmucdn.com

Key areas of exploration in the biocatalytic synthesis of this compound include:

Enzyme Engineering: Directed evolution and rational design can be employed to create enzymes with enhanced activity, selectivity, and stability for the specific synthesis of the target compound. nih.gov

Substrate Scope Expansion: Research will aim to broaden the substrate scope of existing biocatalysts to accommodate the unique structure of this compound.

Process Optimization: The development of efficient and scalable biocatalytic processes will be crucial for the industrial production of this compound. researchgate.net

The following table outlines potential enzyme classes and their applications in the asymmetric synthesis of key structural motifs within this compound.

| Enzyme Class | Application in Synthesis | Potential Advantages |

| Transaminases | Asymmetric synthesis of the chiral cyclopropylamine (B47189) moiety. nih.gov | High enantioselectivity, mild reaction conditions. |

| Heme-containing proteins (e.g., engineered myoglobin) | Stereoselective cyclopropanation to form the fluorinated cyclopropane (B1198618) ring. wpmucdn.com | Overcomes limitations of chemocatalysis, high diastereo- and enantiocontrol. wpmucdn.com |